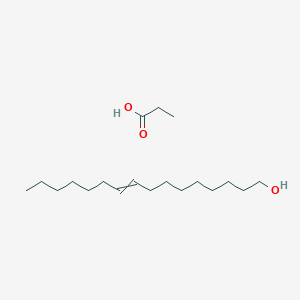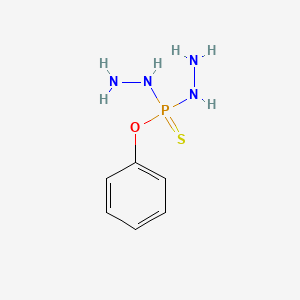
O-Phenyl phosphorodihydrazidothioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-Phenyl phosphorodihydrazidothioate is an organophosphorus compound characterized by the presence of a phenyl group attached to a phosphorodihydrazidothioate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of O-Phenyl phosphorodihydrazidothioate typically involves the reaction of phenylphosphorodichloridothioate with hydrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
PhP(S)Cl2+2NH2NH2→PhP(S)(NHNH2)2+2HCl
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
O-Phenyl phosphorodihydrazidothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphorodihydrazidothioate oxides.
Reduction: Reduction reactions can convert the compound into different phosphine derivatives.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid or sulfuric acid.
Major Products Formed
Oxidation: Formation of phosphorodihydrazidothioate oxides.
Reduction: Formation of phosphine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
O-Phenyl phosphorodihydrazidothioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of O-Phenyl phosphorodihydrazidothioate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. The pathways involved may include the inhibition of specific metabolic processes or the disruption of cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- Phenylphosphorodichloridothioate
- Phenylphosphorodiamidothioate
- Phenylphosphorodithioate
Uniqueness
O-Phenyl phosphorodihydrazidothioate is unique due to its specific combination of a phenyl group with a phosphorodihydrazidothioate moiety. This structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
55003-02-6 |
|---|---|
Fórmula molecular |
C6H11N4OPS |
Peso molecular |
218.22 g/mol |
Nombre IUPAC |
[hydrazinyl(phenoxy)phosphinothioyl]hydrazine |
InChI |
InChI=1S/C6H11N4OPS/c7-9-12(13,10-8)11-6-4-2-1-3-5-6/h1-5H,7-8H2,(H2,9,10,13) |
Clave InChI |
LAPIUCXITZBJQC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)OP(=S)(NN)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




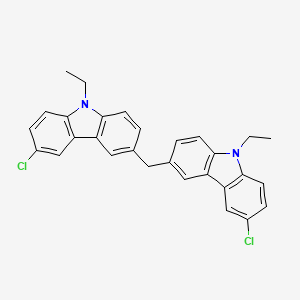


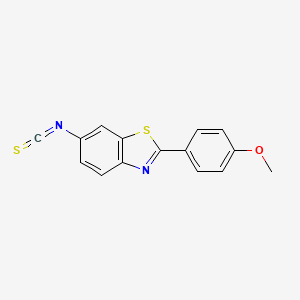
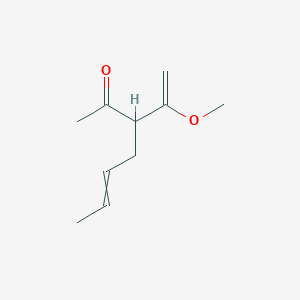
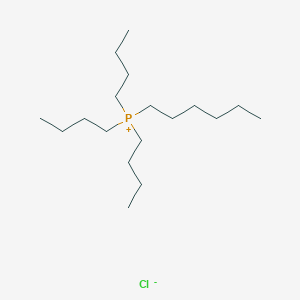
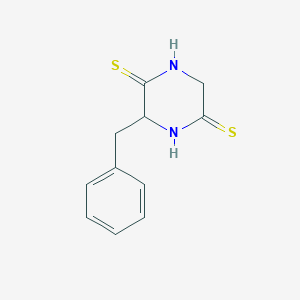
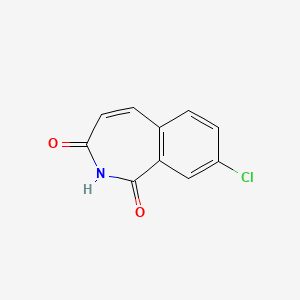
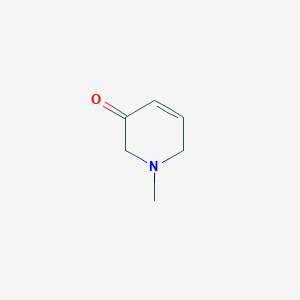
![6a,7,8,9,10,10a-Hexahydrobenzo[c][1,8]naphthyridin-6(5H)-one](/img/structure/B14642915.png)

